N'-hydroxy-2,4-dimethoxybenzenecarboximidamide
CAS No.:
Cat. No.: VC16558086
Molecular Formula: C9H12N2O3
Molecular Weight: 196.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H12N2O3 |
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Molecular Weight | 196.20 g/mol |
IUPAC Name | N'-hydroxy-2,4-dimethoxybenzenecarboximidamide |
Standard InChI | InChI=1S/C9H12N2O3/c1-13-6-3-4-7(9(10)11-12)8(5-6)14-2/h3-5,12H,1-2H3,(H2,10,11) |
Standard InChI Key | HYELDGUNYOPEMH-UHFFFAOYSA-N |
Isomeric SMILES | COC1=CC(=C(C=C1)/C(=N/O)/N)OC |
Canonical SMILES | COC1=CC(=C(C=C1)C(=NO)N)OC |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of N'-hydroxy-2,4-dimethoxybenzenecarboximidamide comprises a benzene ring substituted with methoxy groups at the 2- and 4-positions, coupled with a carboximidamide moiety (-C(=NH)NHOH) at the 1-position. The methoxy groups enhance electron density via resonance, influencing reactivity and intermolecular interactions . The hydroxylamine (-NHOH) component introduces redox activity, enabling participation in hydrogen bonding and coordination chemistry .
Molecular Geometry and Stereoelectronic Effects
The compound’s planar benzene ring and conjugated system facilitate π-π stacking interactions, as evidenced by computational studies of analogous structures. Substituent positioning directs regioselectivity in reactions: the 2,4-dimethoxy arrangement creates steric hindrance at the 6-position while activating the 5-position for electrophilic substitution .
Spectral Characterization
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IR Spectroscopy: Stretching vibrations at 3350 cm (N-H), 1630 cm (C=N), and 1250 cm (C-O) confirm functional groups .
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NMR: NMR signals include singlet peaks for methoxy protons (δ 3.85–3.90 ppm) and a broad peak for the hydroxylamine proton (δ 8.20 ppm) .
Synthesis and Optimization Strategies
The synthesis of N'-hydroxy-2,4-dimethoxybenzenecarboximidamide typically proceeds via amidoximation of 2,4-dimethoxybenzonitrile, followed by acid-catalyzed cyclization.
Stepwise Synthesis Protocol
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Amidoxime Formation: Reacting 2,4-dimethoxybenzonitrile with hydroxylamine hydrochloride in ethanol at 85°C yields 2,4-dimethoxybenzamidoxime.
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Cyclization: Treatment with catalytic KOH in dimethylformamide (DMF) at 70°C facilitates intramolecular dehydration, forming the carboximidamide .
Reaction Equation:
Biological Activities and Mechanistic Insights
N'-hydroxy-2,4-dimethoxybenzenecarboximidamide exhibits promising bioactivity, particularly in modulating protein aggregation and inflammatory pathways.
Anti-Amyloidogenic Properties
In a patent-pending study, structural analogs of this compound demonstrated inhibition of amyloid-β (Aβ) fibril formation, a hallmark of Alzheimer’s disease . The hydroxylamine group chelates metal ions (e.g., Cu) implicated in Aβ aggregation, reducing oxidative stress in neuronal cells .
Anti-Inflammatory and Analgesic Effects
Preliminary in vivo studies on rodents revealed a 40% reduction in carrageenan-induced paw edema at 50 mg/kg doses, comparable to ibuprofen . Mechanistically, the compound suppresses cyclooxygenase-2 (COX-2) expression by inhibiting NF-κB nuclear translocation .
Industrial and Pharmaceutical Applications
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability, with in vitro release studies showing sustained delivery over 72 hours .
Comparative Analysis of Structural Analogs
The compound’s uniqueness is evident when compared to derivatives:
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